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Compound of Interest

Compound Name:
3-Benzyl-2-methoxy-6-

methylquinoline

CAS No.: 918518-72-6

Cat. No.: B12621780

Get Quote

Introduction & Mechanistic Rationale
3-Benzyl-2-methoxy-6-methylquinoline is a structural analog of the diarylquinoline class,

most notably related to the key intermediate (3-benzyl-6-bromo-2-methoxyquinoline) used in

the synthesis of Bedaquiline (TMC207).

While the 6-bromo derivative is the standard precursor, the 6-methyl variant represents a

critical Structure-Activity Relationship (SAR) probe. By replacing the halogen (Bromine) with a

methyl group, researchers can evaluate the steric and electronic contributions of the C6

position to the binding affinity within the c-subunit of mycobacterial ATP synthase.

Scientific Premise
Target: Mycobacterial F1F0-ATP Synthase (Subunit c).

Mechanism: Interference with the proton pump mechanism, leading to ATP depletion and

bacterial cell death.
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Primary Readout: Minimum Inhibitory Concentration (MIC) via Resazurin Microtiter Assay

(REMA) and direct ATP synthesis inhibition.

Chemical Handling & Stock Preparation[1]
This compound is highly lipophilic.[1] Proper solubilization is the single most critical step to

avoid "crashing out" in aqueous media, which leads to false negatives.

Physicochemical Profile
Property Value (Estimated) Notes

Molecular Weight ~263.33 g/mol Based on C18H17NO

LogP (Lipophilicity) ~4.5 - 5.0 High; requires DMSO

Solubility (Water) Negligible Do not attempt aqueous stock

Solubility (DMSO) > 20 mM Recommended vehicle

Protocol: 20 mM Stock Solution Preparation
Weighing: Accurately weigh 5.27 mg of 3-Benzyl-2-methoxy-6-methylquinoline into a

sterile, amber glass vial (light sensitive).

Solvent Addition: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Cell

Culture Grade).

Dissolution:

Vortex vigorously for 30 seconds.

Critical Step: If particulate remains, sonicate in a water bath at 37°C for 5-10 minutes.

Visual clarity is mandatory.

Sterilization: Do not filter (risk of compound loss). Use sterile DMSO and handle in a BSC

(Biosafety Cabinet).

Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C. Stable for 6

months.
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Assay 1: Resazurin Microtiter Assay (REMA)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium

smegmatis (mc²155) or M. tuberculosis (H37Rv).

Principle
Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by

metabolically active bacteria. The quinoline compound, if active, prevents this reduction.

Materials
Organism:M. smegmatis (BSL-2) or M. tuberculosis (BSL-3).

Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05%

Tween 80.

Reagent: Resazurin sodium salt powder (Sigma), 0.02% w/v in sterile water.

Controls:

Positive Control: Isoniazid (0.1 - 1 µg/mL) or Bedaquiline (if available).

Negative Control: 1% DMSO (Vehicle).

Sterility Control: Media only.

Step-by-Step Protocol
Inoculum Prep: Grow culture to mid-log phase (OD600 = 0.6–0.8). Dilute 1:1000 in 7H9

media to achieve ~10⁵ CFU/mL.

Plate Setup (96-well Black/Clear Bottom):

Add 100 µL of media to all wells.

Add 100 µL of 2x Compound Stock (e.g., 64 µg/mL) to Column 2.
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Perform 2-fold serial dilution from Column 2 to Column 11. Discard 100 µL from Column

11.

Column 12 is the Drug-Free Growth Control.

Inoculation: Add 100 µL of the diluted bacterial suspension to all wells (Final Volume = 200

µL).

Final DMSO concentration must be < 1%.

Incubation:

Seal plates with breathable membrane.

Incubate at 37°C for 48 hours (M. smegmatis) or 7 days (M. tuberculosis).

Development:

Add 30 µL of 0.02% Resazurin solution to each well.

Re-incubate for 4–6 hours (observe color change).

Readout:

Visual: Blue = No Growth (Inhibition); Pink = Growth.

Fluorometric: Ex 530 nm / Em 590 nm.

Calculation: MIC is the lowest concentration preventing the Blue-to-Pink shift (or <10%

fluorescence of control).

Workflow Visualization
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Click to download full resolution via product page

Figure 1: Workflow for the Resazurin Microtiter Assay (REMA) to determine MIC.

Assay 2: Inverted Membrane Vesicle (IMV) ATP
Synthesis
Objective: Confirm the Mechanism of Action (MOA) is ATP synthase inhibition, distinguishing it

from general membrane disruptors.

Scientific Logic
Diarylquinolines specifically bind to the c-subunit of the F0 rotor. This assay uses inverted

membrane vesicles from M. smegmatis to measure ATP production driven by NADH.

Materials
Vesicles: Inverted Membrane Vesicles (IMVs) prepared from M. smegmatis (French press

lysis).

Reaction Buffer: 50 mM MOPS (pH 7.5), 10 mM MgCl₂, 50 µM ADP, 500 µM Pi.

Substrate: 1 mM NADH (electron donor).

Detection: Luciferin-Luciferase ATP detection kit (e.g., BacTiter-Glo).

Protocol
Reaction Mix: In a white 96-well plate, combine:

Reaction Buffer.

IMVs (10 µg protein/well).

Test Compound (3-Benzyl-2-methoxy-6-methylquinoline) at 10x MIC.

Baseline: Incubate at 30°C for 10 minutes to allow compound binding to the F0 rotor.
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Initiation: Add NADH (1 mM final) to start the electron transport chain (ETC). The ETC

pumps protons, generating a PMF, driving ATP synthase.

Quench & Detect:

After 30 minutes, add Luciferase reagent (stops reaction and generates light from ATP).

Measure Luminescence immediately.

Data Analysis:

Calculate % Inhibition relative to DMSO control.

Control: Use DCCD (dicyclohexylcarbodiimide) or Bedaquiline as a positive inhibitor

control.

Mechanistic Pathway
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Figure 2: Mechanism of Action. The compound blocks the F0 rotor, preventing the Proton

Motive Force from driving ATP synthesis.
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Issue Probable Cause Solution

Precipitation in Media
High lipophilicity;

Concentration > Solubility limit.

Reduce max concentration to

32 µg/mL. Ensure DMSO <

1%. Warm media to 37°C

before addition.

High Background

Fluorescence

Autofluorescence of the

quinoline scaffold.

Include a "Compound Only"

control (no bacteria) and

subtract this value from test

wells.

Inconsistent MICs Clumping of Mycobacteria.

Add 0.05% Tween 80 to assay

media to prevent clumping.

Vortex inoculum thoroughly.

No Inhibition (False Negative) Compound degradation.

3-Benzyl quinolines can be

light-sensitive. Perform all

steps in low light; use amber

tubes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: In Vitro Profiling of 3-Benzyl-2-
methoxy-6-methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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